4-Hydroxypyridine-2-carbonyl chloride

Quality Control Procurement Specification Reproducibility

4-Hydroxypyridine-2-carbonyl chloride (CAS 1934913-77-5) is a reactive heterocyclic building block belonging to the class of pyridine derivatives. It is characterized by a hydroxyl group at the 4-position and a carbonyl chloride moiety at the 2-position, with a molecular formula of C6H4ClNO2 and a molecular weight of 157.55 g/mol.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 1934913-77-5
Cat. No. B3113131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyridine-2-carbonyl chloride
CAS1934913-77-5
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)C(=O)Cl
InChIInChI=1S/C6H4ClNO2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H,8,9)
InChIKeyPSPICFXHNFYGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyridine-2-carbonyl chloride (CAS 1934913-77-5): A Specialized Heterocyclic Acylating Agent


4-Hydroxypyridine-2-carbonyl chloride (CAS 1934913-77-5) is a reactive heterocyclic building block belonging to the class of pyridine derivatives. It is characterized by a hydroxyl group at the 4-position and a carbonyl chloride moiety at the 2-position, with a molecular formula of C6H4ClNO2 and a molecular weight of 157.55 g/mol . The compound primarily exists in its keto-tautomeric form, 4-oxo-1H-pyridine-2-carbonyl chloride, which influences its reactivity and hydrogen-bonding capabilities . It serves as a versatile intermediate for introducing the 4-hydroxypyridine-2-carbonyl fragment into larger molecules, particularly in pharmaceutical and agrochemical research .

Why Generic Pyridine Acid Chlorides Cannot Simply Replace 4-Hydroxypyridine-2-carbonyl chloride


Substituting 4-hydroxypyridine-2-carbonyl chloride with simpler analogs like pyridine-2-carbonyl chloride or 4-chloropyridine-2-carbonyl chloride is not chemically equivalent and risks failure in downstream synthesis. The 4-hydroxyl group is not an inert bystander; it fundamentally alters the ring's electronic character by participating in a tautomeric equilibrium with the 4-pyridone form. This duality imparts unique hydrogen-bond donor/acceptor properties that are absent in non-hydroxylated analogs [1]. This directly impacts the stability of intermediates, the regioselectivity of further functionalization, and the final target molecule's ability to engage in specific supramolecular interactions, making the hydroxyl group a critical design element in target-oriented synthesis [2].

Quantitative Differentiation of 4-Hydroxypyridine-2-carbonyl chloride from Closest Analogs: A Procurement-Focused Evidence Guide


Purity Benchmarking: Guaranteed High Assay vs. Common Technical-Grade Analogs

For reproducible chemical synthesis, the specified minimum purity is a critical procurement parameter. Reputable vendors specify 4-Hydroxypyridine-2-carbonyl chloride at a guaranteed minimum purity of 98% (NLT 98%) . In contrast, the widely used analog pyridine-2-carbonyl chloride is often supplied as the hydrochloride salt with a typical purity of only 93% . This 5% difference in starting material purity directly correlates with fewer unidentified byproducts and a more predictable reaction profile, reducing the need for extensive purification of early-stage intermediates in multi-step syntheses.

Quality Control Procurement Specification Reproducibility

Tautomer-Controlled Reactivity: Differentiated Acylation Kinetics vs. 2-Pyridone Analogs

The compound's principal tautomeric form in aprotic solvents is 4-oxo-1H-pyridine-2-carbonyl chloride (a 4-pyridone), which is significantly less electrophilic than a standard pyridine carbonyl chloride. The electron-donating resonance effect of the 4-oxo group increases electron density at the carbonyl carbon, slowing reactions with nucleophiles. While direct kinetic data for this specific compound is limited, class-level inference from studies on substituted benzoyl chlorides shows that a para-hydroxy substituent (which tautomerizes similarly) reduces the rate of aminolysis by a factor of approximately 10 to 50 compared to an unsubstituted analog [2]. This moderated reactivity can be advantageous for controlling exothermic acylation reactions on scale.

Chemical Reactivity Regioselectivity Reaction Optimization

Functional Group Orthogonality: Exclusive Acylation vs. Competing N-Oxidation of Unprotected Pyridines

A key differentiator is the chemoselectivity of the acid chloride. In pyridine-2-carbonyl chloride, the basic ring nitrogen can be oxidized or form salts, complicating reactions. In 4-hydroxypyridine-2-carbonyl chloride, the predominant 4-pyridone form has the ring nitrogen in an amide-like state, rendering it non-basic and non-nucleophilic [1]. This prevents undesirable N-acylation side reactions that plague other pyridine acid chlorides. This structural feature eliminates the need for N-oxide protection/deprotection steps, a synthetic economy differentiator. The quantitative benefit is a step-count reduction: acylation of a target amine with this compound avoids the 2-step N-protection/deprotection sequence required for certain other heterocyclic acid chlorides [2].

Chemoselectivity Protecting Group Strategy Synthetic Efficiency

High-Value Application Scenarios for 4-Hydroxypyridine-2-carbonyl chloride Where Differentiation Drives Selection


Synthesis of Metal-Chelating Active Pharmaceutical Ingredients (APIs)

The 4-hydroxypyridine-2-carbonyl fragment is a privileged metal-binding motif. Its use as an acylating agent allows for the direct installation of a bidentate chelator into a drug candidate, crucial for developing metalloenzyme inhibitors (e.g., for HIV integrase or influenza endonuclease). The higher purity benchmark (≥98%) is critical here, as metal chelation by synthesis impurities can corrupt structure-activity relationship (SAR) data [1].

Introduction of a Tautomeric Hydrogen-Bond Donor/Acceptor in Kinase Inhibitor Design

In rational drug design, the 4-pyridone motif is a validated bioisostere for carboxylic acids and amides. Procuring the acid chloride provides the most direct route to install this pharmacophore via a single amide coupling step. The avoided N-protection steps (as argued in Section 3) are especially valuable in parallel medicinal chemistry, where library synthesis efficiency directly impacts the speed of hit-to-lead optimization [2].

Key Monomer for Controlled-Release Agrochemical Formulations

The differentiated, moderated reactivity of the acid chloride is an asset in interfacial polymerization processes used to create microcapsules for agrochemicals. The slower, more controllable reaction with diamines at an oil-water interface allows for the formation of a more uniform polyamide shell wall with fewer defects, leading to a more predictable active-ingredient release profile compared to more aggressive acid chlorides [1].

Pivotal Building Block for Supramolecular Chemistry and MOF Linkers

The compound's ability to act as both a rigid ligand (via the pyridone N and O atoms) and a covalent linker (via the acid chloride) is unique. It is ideal for constructing mixed-linker Metal-Organic Frameworks (MOFs) where a two-step, orthogonal functionalization strategy is required. The high guaranteed purity ensures the correct stoichiometry for the formation of highly ordered, porous crystalline materials.

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